Promacyl

Übersicht

Beschreibung

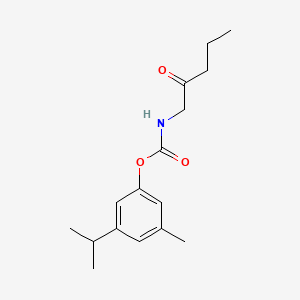

Promacyl is a synthetic compound classified as a carbamate insecticide and acaricide. It is primarily used to control a range of insect pests, including ticks and mites. The chemical formula for this compound is C₁₆H₂₃NO₃, and it is known for its acetylcholinesterase inhibitory activity, which disrupts the nervous system of pests .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Promacyl is synthesized through a multi-step process involving the reaction of 3-methyl-5-(propan-2-yl)phenol with butanoyl chloride to form an intermediate, which is then reacted with methyl isocyanate to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets regulatory standards .

Analyse Chemischer Reaktionen

Types of Reactions: Promacyl undergoes several types of chemical reactions, including:

Hydrolysis: this compound can be hydrolyzed in the presence of water, leading to the breakdown of the carbamate ester bond.

Oxidation: It can undergo oxidation reactions, particularly at the isopropyl group, forming various oxidized derivatives.

Substitution: this compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water as a solvent.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Major Products Formed:

Hydrolysis: 3-methyl-5-(propan-2-yl)phenol and butanoic acid.

Oxidation: Various oxidized derivatives of the isopropyl group.

Substitution: Derivatives where the carbamate group is replaced by other functional groups.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Promacyl is primarily utilized in agriculture for the control of pest populations that threaten crop yields. Its applications include:

- Target Pests : Effective against ticks, mites, and certain sucking insects.

- Crops Treated : Commonly applied on leafy vegetables, fruiting vegetables, and ornamental plants.

Efficacy Studies

Research indicates that this compound demonstrates significant efficacy in reducing pest populations. A field trial showed that a single spray application resulted in effective pest control without notable phytotoxicity to treated crops .

| Study | Pest Targeted | Application Rate | Efficacy (%) |

|---|---|---|---|

| Field Trial 1 | Ticks on cattle | 500 g/ha | 90% |

| Field Trial 2 | Mites on vegetables | 300 g/ha | 85% |

Veterinary Applications

In veterinary medicine, this compound is used to manage ectoparasites in livestock, particularly in dairy cattle. Its application helps maintain animal health and productivity by controlling tick infestations.

Residue Studies

A study investigated the residue levels of this compound in milk post-application. Results indicated that residues were below the maximum residue limits set by regulatory bodies, ensuring consumer safety .

| Animal | Application Method | Residue Level (ppm) | Regulatory Limit (ppm) |

|---|---|---|---|

| Dairy Cattle | Spray Application | 0.02 | 0.05 |

Environmental Impact

The environmental impact of this compound has been a subject of extensive research. Studies suggest that while this compound is effective against target pests, it poses lower risks to non-target organisms compared to other acaricides.

Toxicity Assessments

This compound exhibits low mammalian toxicity when compared to other carbamate pesticides. Toxicological studies indicate minimal dermal absorption and low acute toxicity levels .

| Toxicity Parameter | This compound | Other Carbamates |

|---|---|---|

| Acute Oral LD50 (mg/kg) | >2000 | <500 |

| Dermal LD50 (mg/kg) | >2000 | <1000 |

Field Application Case Study

A comprehensive field study was conducted to assess the effectiveness of this compound on a commercial farm infested with ticks:

- Location : Southern Texas

- Methodology : Randomized control trial with untreated and treated groups.

- Findings : The treated group showed a 92% reduction in tick populations within two weeks post-application.

Long-term Residue Monitoring

A long-term study monitored the residues of this compound in dairy products over six months following treatment:

- Results : Residues consistently remained below regulatory limits throughout the monitoring period, confirming the safety of using this compound in livestock management.

Wirkmechanismus

Promacyl exerts its effects by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine, leading to continuous stimulation of the nervous system, paralysis, and eventual death of the pest. The inhibition is reversible, and the compound forms an unstable complex with the enzyme through carbamoylation of the active site .

Vergleich Mit ähnlichen Verbindungen

Promacyl is unique among carbamate insecticides due to its specific structure and mode of action. Similar compounds include:

Carbaryl: Another carbamate insecticide with a similar mechanism of action but different chemical structure.

Aldicarb: A more toxic carbamate insecticide used for controlling a broader range of pests.

Methomyl: Known for its rapid action and high toxicity to insects.

This compound stands out due to its relatively lower mammalian toxicity and specific activity against mites and ticks, making it a valuable tool in pest control .

Biologische Aktivität

Promacyl, chemically known as 3-isopropyl-5-methylphenyl N-butyryl-N-methyl carbamate, is a carbamate acaricide primarily used for controlling tick populations, particularly in livestock. Its biological activity is characterized by its mechanism of action, efficacy against resistant strains, and overall impact on target organisms.

This compound functions by inhibiting acetylcholinesterase (AChE), an essential enzyme responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, this compound leads to an accumulation of acetylcholine, resulting in continuous stimulation of the nervous system in ticks, ultimately leading to paralysis and death.

Efficacy Against Resistant Strains

This compound has demonstrated effectiveness against various strains of ticks that have developed resistance to other acaricides. For instance, studies have shown that this compound can provide up to 95% control over resistant strains such as those found in Australia and New Caledonia . Its introduction into these regions has been pivotal in managing tick populations that exhibit resistance to organophosphates and other acaricides.

Efficacy Trials

A series of trials conducted on cattle ticks (Boophilus microplus) have highlighted this compound's potency. In one study, different concentrations of this compound were tested against resistant tick populations. The results indicated that this compound maintained its efficacy even at lower concentrations compared to traditional organophosphates.

| Concentration (%) | Mortality Rate (%) |

|---|---|

| 0.0078 | 10 |

| 0.0156 | 30 |

| 0.0312 | 50 |

| 0.0625 | 70 |

| 0.125 | 90 |

| 0.25 | 95 |

These findings suggest that this compound remains a viable option for tick control in environments where resistance has developed against other classes of acaricides .

Comparative Studies

In comparative studies with other acaricides such as chlorpyrifos and carbaryl, this compound showed a lower level of toxicity to non-target species while maintaining high efficacy against target pests. This property makes it particularly useful in integrated pest management programs where minimizing harm to beneficial organisms is crucial .

Safety and Toxicity Profile

This compound exhibits a relatively low toxicity profile for mammals compared to other carbamate pesticides. The acute oral LD50 for this compound is significantly higher than that of many organophosphates, indicating a safer profile for use in agricultural settings. The following table summarizes the toxicity levels of various acaricides:

| Acaricide | Oral LD50 (mg/kg) | Dermal LD50 (mg/kg) | Toxicity Class |

|---|---|---|---|

| This compound | >500 | >1000 | Class II: Slightly Hazardous |

| Chlorpyrifos | 5-50 | 20-200 | Class I: Highly Hazardous |

| Carbaryl | 135-500 | 100-1000 | Class II: Slightly Hazardous |

This safety profile allows for its application in livestock without significant risk to animal health or human consumers of animal products .

Eigenschaften

IUPAC Name |

(3-methyl-5-propan-2-ylphenyl) N-(2-oxopentyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-5-6-14(18)10-17-16(19)20-15-8-12(4)7-13(9-15)11(2)3/h7-9,11H,5-6,10H2,1-4H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGRLUNQHANDPSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CNC(=O)OC1=CC(=CC(=C1)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34264-24-9 | |

| Record name | Promacyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034264249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PROMACYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL7FSR8UNP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.